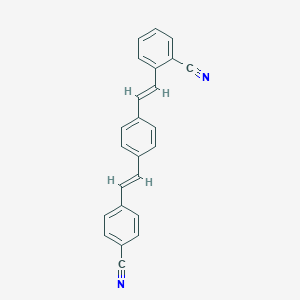

1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene

Beschreibung

Significance of Organic Fluorophores in Contemporary Research

Organic fluorophores are chemical compounds that absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. creative-diagnostics.comwikipedia.org This unique property has made them indispensable tools in a vast array of scientific disciplines. creative-diagnostics.comnih.gov In biological and biomedical research, they are used for staining and imaging cells and tissues, detecting specific biomolecules, and monitoring cellular processes. creative-diagnostics.comnih.gov Their applications extend to materials science, where they are integral to the development of organic light-emitting diodes (OLEDs), sensors, and solar cells. nih.gov

The utility of an organic fluorophore is determined by several key characteristics, including its brightness, photostability (resistance to photobleaching), and sensitivity to its environment. wikipedia.orgacs.org Researchers continually seek to develop new fluorophores with enhanced properties to enable more sophisticated and sensitive experimental techniques. nih.gov

Overview of Cyanostilbene Derivatives in Functional Material Science

Cyanostilbene derivatives are a class of organic compounds characterized by a stilbene (B7821643) backbone (a hydrocarbon consisting of a central ethylene (B1197577) bridge with a phenyl group at each end) that is substituted with one or more cyano (-CN) groups. rhhz.netacs.org The presence of the electron-withdrawing cyano group significantly influences the electronic and photophysical properties of the molecule. rhhz.net

A key feature of many cyanostilbene derivatives is their propensity for aggregation-induced emission (AIE). rsc.orgrsc.org In contrast to many conventional fluorophores that experience fluorescence quenching in the aggregated or solid state, AIE-active molecules exhibit enhanced emission. rsc.orgacs.org This property makes them highly suitable for applications in solid-state lighting and sensing. nih.govrsc.org Furthermore, the emission color and intensity of cyanostilbene derivatives can often be tuned by modifying their molecular structure, making them versatile building blocks for a wide range of functional materials. niscpr.res.innih.gov

Research Context of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene within Photofunctional Materials

The specific compound this compound belongs to the dicyanodistyrylbenzene family, a subset of cyanostilbene derivatives. nih.gov Its structure features a central benzene (B151609) ring connected to two cyanostyryl groups. The positions of the cyano groups on the styryl moieties are key to its properties.

This compound and its isomers are of significant interest in the field of photofunctional materials due to their potential for strong solid-state luminescence and unique molecular packing characteristics. nih.govacs.org Research into these types of molecules is driven by the goal of creating materials with tailored optical and electronic properties for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and advanced imaging technologies. nih.govrsc.org The arrangement of the cyanostyryl groups influences the intermolecular interactions in the solid state, which in turn dictates the material's luminescent behavior. acs.org

Historical Development and Early Academic Research on Analogous Compounds

The study of stilbene and its derivatives has a long history in chemistry. Early research focused on understanding the fundamental photochemistry of these molecules, particularly their trans-cis isomerization upon exposure to light. niscpr.res.in The introduction of cyano groups to the stilbene framework marked a significant step forward, leading to the discovery of compounds with interesting fluorescence properties. rhhz.net

Initial investigations into cyanostilbene-type molecules laid the groundwork for the development of fluorescent brighteners for textiles and polymers. google.com Over time, as the understanding of structure-property relationships grew, researchers began to explore more complex derivatives for high-tech applications. The discovery of aggregation-induced emission in the early 2000s spurred a new wave of research into cyanostilbene derivatives, including those with multiple cyanostyryl units like this compound. rsc.org This led to a deeper exploration of how molecular design could be used to control self-assembly and enhance solid-state emission for advanced optoelectronic devices. nih.govacs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-22-13-11-20(12-14-22)6-5-19-7-9-21(10-8-19)15-16-23-3-1-2-4-24(23)18-26/h1-16H/b6-5+,16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVQNTRMZCGXIB-ICYHVJMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-38-2 | |

| Record name | Benzonitrile, 2-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[4-[2-(4-cyanophenyl)vinyl]phenyl]vinyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 2 Cyanostyryl 4 4 Cyanostyryl Benzene

Established Synthetic Pathways

The construction of the 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene backbone is predominantly achieved through well-established carbon-carbon bond-forming reactions. These methods offer versatility and control over the stereochemistry of the resulting vinyl linkages.

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, stand as a cornerstone for the synthesis of cyanostilbene derivatives. These reactions involve the olefination of carbonyl compounds with phosphonate carbanions, typically yielding the thermodynamically more stable (E)-alkene isomer with high selectivity.

The synthesis of the asymmetrically substituted this compound necessitates a stepwise approach to ensure the correct placement of the 2-cyano and 4-cyano styryl groups. A plausible synthetic route would involve the preparation of two key intermediates: a phosphonate derivative of one cyanobenzyl moiety and a formyl-substituted cyanostyrylbenzene.

For instance, the synthesis could commence with the preparation of diethyl (2-cyanobenzyl)phosphonate and diethyl (4-cyanobenzyl)phosphonate. These can be synthesized from the corresponding 2-cyanobenzyl bromide and 4-cyanobenzyl bromide through an Arbuzov reaction with triethyl phosphite.

The central benzene (B151609) ring can be functionalized in a stepwise manner. For example, 1,4-benzenedicarboxaldehyde can be reacted with one equivalent of diethyl (2-cyanobenzyl)phosphonate in the presence of a base to yield 4-formyl-2'-cyanostilbene. Subsequent reaction of this intermediate with diethyl (4-cyanobenzyl)phosphonate would then yield the target molecule. Careful control of stoichiometry is crucial in the first step to minimize the formation of the symmetrical bis(2-cyanostyryl)benzene.

A representative reaction scheme is as follows:

Step 1: 1,4-Benzenedicarboxaldehyde + Diethyl (2-cyanobenzyl)phosphonate → 4-(2-Cyanostyryl)benzaldehyde

Step 2: 4-(2-Cyanostyryl)benzaldehyde + Diethyl (4-cyanobenzyl)phosphonate → this compound

An alternative approach involves starting with a monobrominated benzaldehyde derivative, performing the first olefination, and then introducing the second aldehyde group for the subsequent condensation.

| Precursor | Role in Synthesis |

| 2-Cyanobenzyl bromide | Precursor for diethyl (2-cyanobenzyl)phosphonate |

| 4-Cyanobenzyl bromide | Precursor for diethyl (4-cyanobenzyl)phosphonate |

| 1,4-Benzenedicarboxaldehyde | Central benzene ring scaffold |

| Triethyl phosphite | Reagent for phosphonate synthesis |

| Sodium methoxide/Potassium tert-butoxide | Base catalyst for HWE reaction |

The Knoevenagel condensation is a related base-catalyzed reaction involving the condensation of an active methylene compound (like a cyanophenylacetonitrile) with a carbonyl group. The mechanism initiates with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product. The use of a weak base is generally preferred to avoid self-condensation of the aldehyde.

The Heck coupling reaction provides an alternative and powerful strategy for the synthesis of distyrylbenzenes. This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene. nih.gov For the synthesis of this compound, a stepwise Heck reaction strategy can be employed. For instance, 1,4-dibromobenzene could first be coupled with one equivalent of 2-vinylbenzonitrile, followed by a second coupling with 4-vinylbenzonitrile. The general mechanism of the Heck reaction involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the styrenic bond, and finally, reductive elimination to regenerate the Pd(0) catalyst. nih.gov

For base-catalyzed condensation reactions like the HWE, the choice of base is critical. Strong bases such as sodium methoxide or potassium tert-butoxide are commonly used to generate the phosphonate carbanion. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

In Heck coupling reactions , the catalytic system is paramount. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common palladium sources. nih.gov The catalyst is often used in conjunction with a phosphine ligand, such as triphenylphosphine (PPh₃) or a more specialized ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), which can enhance catalytic activity and stability. The choice of base, typically a weaker base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is also crucial for the regeneration of the active catalyst. rsc.org Reaction optimization often involves screening different palladium precursors, ligands, bases, and solvents to maximize the yield and stereoselectivity of the desired product. rsc.org

| Catalytic System | Reaction Type | Key Components | Typical Conditions |

| Horner-Wadsworth-Emmons | Base-Catalyzed Condensation | Sodium methoxide, Potassium tert-butoxide | Anhydrous DMF or THF, Room temperature to moderate heating |

| Heck Coupling | Palladium-Catalyzed Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF or other high-boiling polar aprotic solvents, 100-140 °C |

The choice of solvent plays a multifaceted role in these synthetic transformations. In base-catalyzed condensations , polar aprotic solvents like DMF are often preferred as they effectively solvate the metal cations of the base and the charged intermediates, thereby promoting the reaction rate. Temperature control is important to manage the rate of reaction and minimize side reactions. While some condensations proceed efficiently at room temperature, others may require gentle heating to achieve a reasonable reaction time.

In Heck coupling reactions , high-boiling polar aprotic solvents such as DMF or N,N-dimethylacetamide (DMAc) are frequently used to ensure the solubility of the reactants and to allow for the higher temperatures (often above 100 °C) required for efficient catalytic turnover. rsc.org Temperature is a critical parameter; insufficient heat can lead to slow or incomplete reactions, while excessive temperatures might cause catalyst decomposition or unwanted side reactions.

One-Pot Synthetic Approaches to Multi-Styryl Benzenes

The development of one-pot synthetic methodologies is highly desirable as they can reduce the number of purification steps, save time, and decrease waste. For the synthesis of unsymmetrical multi-styryl benzenes, a one-pot approach could involve the sequential addition of reagents.

A potential one-pot strategy for this compound could utilize a combination of Horner-Wadsworth-Emmons and Heck reactions. For example, one could start with 4-bromobenzaldehyde. The first step would be a Heck coupling with 2-vinylbenzonitrile to form 4-(2-cyanostyryl)benzaldehyde. Without isolating this intermediate, the reaction conditions could then be switched to facilitate a Horner-Wadsworth-Emmons reaction by adding diethyl (4-cyanobenzyl)phosphonate and a strong base to yield the final product. The success of such a one-pot reaction would depend on the compatibility of the different reagents and catalysts.

Tandem reactions that combine Knoevenagel or Perkin condensation with Heck or Suzuki coupling sequences have been reported for the synthesis of asymmetric distyrylbenzenes, offering an efficient route to these complex molecules. nih.gov

Alternative Synthetic Strategies for Cyanostyryl-Containing Systems

The synthesis of cyanostyryl-containing systems, including this compound, has evolved beyond traditional methods, embracing techniques that offer improved efficiency, yield, and environmental compatibility.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields compared to conventional heating methods. nih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature. eurekaselect.com For the synthesis of complex organic molecules like cyanostyrylbenzene derivatives, this can dramatically reduce reaction times from hours to mere minutes. nih.govresearchgate.net

The primary advantages of microwave irradiation include:

Reduced Reaction Time: Rapid heating leads to faster completion of reactions. mdpi.com

Higher Yields: In many cases, the yield of the desired product is enhanced. nih.gov

Improved Purity: Shorter reaction times can minimize the formation of byproducts.

Energy Efficiency: Direct heating of the reaction vessel is more energy-efficient than conventional oil baths or hot plates. nih.gov

In the context of synthesizing cyanostyryl systems, microwave irradiation can be applied to key steps such as condensation or coupling reactions, providing a greener and more efficient alternative to traditional protocols. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Indirect, via conduction and convection | Direct, via dielectric heating |

| Reaction Time | Typically hours to days | Typically minutes to hours researchgate.net |

| Temperature Control | Slower response, potential for thermal gradients | Rapid and uniform heating |

| Yields | Variable, often lower | Often higher nih.gov |

| Environmental Impact | Higher energy consumption | Greener, less energy-intensive nih.gov |

Phosphonate-Based Approaches (e.g., Wittig-Horner-Emmons type reactions)

Phosphonate-based olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are a cornerstone for the stereoselective synthesis of alkenes, which form the backbone of styryl moieties. The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org This method is highly favored for producing E-alkenes with excellent selectivity. wikipedia.orgorganic-chemistry.org

A synthetic route to 1,4-bis(o-cyanostyryl)benzene, a closely related isomer of the target compound, utilizes this approach. google.com The key steps involve:

Phosphonate Formation: Reaction of o-cyanobenzyl chloride with triethyl phosphite to generate diethyl o-cyanobenzyl phosphate. This reaction is typically performed at elevated temperatures (150-180°C). google.com

Wittig-Horner Condensation: The resulting phosphonate is deprotonated with a base (e.g., sodium methoxide) to form a nucleophilic carbanion. This carbanion then reacts with terephthalaldehyde in a solvent like dimethylformamide (DMF) to yield the final 1,4-bis(o-cyanostyryl)benzene product. google.com

A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture by simple aqueous extraction, simplifying the purification process. wikipedia.org

Table 2: Key Reagents in Phosphonate-Based Synthesis of Cyanostyrylbenzenes

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| o-Cyanobenzyl chloride | Precursor for the phosphonate ylide | google.com |

| Triethyl phosphite | Reacts with the benzyl chloride to form the phosphonate ester | google.com |

| Terephthalaldehyde | Aromatic dialdehyde that forms the central benzene ring and reacts with two equivalents of the ylide | google.com |

| Sodium methoxide | Base used to deprotonate the phosphonate, generating the reactive carbanion | google.com |

| Dimethylformamide (DMF) | Aprotic polar solvent for the condensation reaction | google.com |

Purification and Analytical Methodologies for Synthetic Products

Achieving high purity of the final product is critical, as impurities can significantly affect the material's photophysical and electronic properties.

Chromatographic Separation Techniques for High Purity

Chromatography is an indispensable technique for the separation and purification of organic compounds. nanobioletters.com For products like this compound, column chromatography is a standard method to remove unreacted starting materials and byproducts. organic-synthesis.com

The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with a stationary phase, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the silica gel. By carefully selecting the solvent system, high-purity fractions of the desired compound can be collected.

Recrystallization Protocols for Enhanced Material Quality

Recrystallization is a fundamental purification technique for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

A patent describing the synthesis of the related 1,4-bis(o-cyanostyryl)benzene notes that after synthesis, the product is obtained through recrystallization, yielding a white, sand-like crystalline solid. google.com The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound. This process not only purifies the compound but can also lead to the formation of well-defined crystals, which is important for applications in materials science.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by its functional groups: the cyano (nitrile) groups and the carbon-carbon double bonds of the styryl linkages.

The cyanostyryl moiety is susceptible to oxidation. For instance, studies on similar compounds, 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles, have shown that under Radziszewski reaction conditions (hydrogen peroxide in the presence of a base), the molecule undergoes simultaneous epoxidation of the C=C double bond and hydrolysis of the nitrile group to a primary amide. mdpi.com This indicates that the double bonds in this compound could potentially be converted to epoxides, and the cyano groups could be hydrolyzed to amides or carboxylic acids under appropriate oxidative conditions.

Derivatization, or the chemical modification of a compound, is often performed to enhance specific properties for analytical detection or to create new molecules with altered functions. ddtjournal.comresearchgate.net

Improving Analytical Detection: For techniques like liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a chargeable moiety to a molecule, thereby improving its ionization efficiency and detection sensitivity. ddtjournal.com

Modulating Properties: The introduction of electron-donating or electron-withdrawing groups onto the benzene rings can significantly alter the electronic and photophysical properties of the molecule.

Creating New Functionalities: The cyano groups could be reduced to amines, providing a site for further chemical modification. The double bonds could undergo various addition reactions (e.g., halogenation, hydrogenation) to produce new derivatives.

These reactivity and derivatization pathways offer avenues for fine-tuning the properties of this compound for specific applications.

Oxidation Reactions and Corresponding Product Formation

The presence of electron-rich carbon-carbon double bonds in the styryl linkages and the nitrile functionalities makes this compound susceptible to a range of oxidative transformations. The specific outcomes of these reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions employed.

One of the primary modes of oxidation involves the cleavage of the styryl double bonds. Ozonolysis, a powerful oxidative cleavage reaction, is anticipated to break the C=C bonds, leading to the formation of aromatic aldehydes. Specifically, the reaction of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) would be expected to yield terephthalaldehyde and two equivalents of 2-cyanobenzaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the resulting aldehydes to their corresponding carboxylic acids, namely terephthalic acid and 2-cyanobenzoic acid.

Another potential avenue for oxidation involves the epoxidation of the styryl double bonds. Reagents such as peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for this transformation. The reaction would likely yield a mixture of mono- and di-epoxides. For instance, the oxidation of similar stilbene (B7821643) derivatives with peroxybenzoic acid has been shown to produce the corresponding epoxides.

Furthermore, the nitrile groups can undergo oxidative hydrolysis under specific conditions. For example, the Radziszewski reaction, which utilizes hydrogen peroxide in a basic medium, can convert nitriles to primary amides. In the context of cyanostyryl compounds, this reaction can occur concurrently with the epoxidation of the double bond. This suggests that the treatment of this compound under Radziszewski conditions could potentially yield a complex mixture of products, including the corresponding amides and epoxides.

| Oxidizing Agent | Potential Product(s) | Functional Group Transformation |

| 1. O₃, 2. Zn/H₂O or (CH₃)₂S | Terephthalaldehyde, 2-Cyanobenzaldehyde | Cleavage of C=C double bonds |

| 1. O₃, 2. H₂O₂ | Terephthalic acid, 2-Cyanobenzoic acid | Cleavage of C=C double bonds and oxidation of aldehydes |

| m-CPBA | Mono- and di-epoxides of the parent compound | Epoxidation of C=C double bonds |

| H₂O₂/Base (Radziszewski) | Amide and epoxide derivatives | Hydrolysis of nitrile to amide and epoxidation of C=C double bonds |

Reduction Reactions and Resulting Functional Group Transformations

The unsaturated nature of this compound, characterized by its styryl double bonds and cyano groups, allows for a variety of reduction reactions. The choice of reducing agent and reaction conditions dictates the extent of reduction and the nature of the resulting functional groups.

Catalytic hydrogenation is a powerful and versatile method for the reduction of both alkenes and nitriles. In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), and a source of hydrogen gas (H₂), the carbon-carbon double bonds of the styryl moieties can be saturated to form the corresponding ethane linkages. Concurrently, the cyano groups can be reduced to primary amines. Complete reduction would therefore yield 1,4-bis(2-(aminomethyl)phenethyl)benzene. It is often possible to achieve selective reduction by carefully controlling the reaction conditions, such as temperature, pressure, and catalyst choice. For instance, milder conditions might favor the reduction of the double bonds over the nitriles.

Another potent reducing agent, lithium aluminum hydride (LiAlH₄), is well-known for its ability to reduce a wide range of functional groups, including nitriles and esters. Treatment of this compound with LiAlH₄ would be expected to reduce the cyano groups to primary amines. The styryl double bonds may also be reduced under these conditions, although LiAlH₄ is not always the reagent of choice for isolated alkene reduction.

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method typically employs a hydrogen donor, such as ammonium formate or isopropanol, in the presence of a catalyst like palladium on carbon (Pd/C). This technique can effectively reduce both the double bonds and the nitrile groups, leading to the fully saturated diamine.

| Reducing Agent/Method | Potential Product(s) | Functional Group Transformation |

| H₂/Pd, Pt, or Ni | 1,4-Bis(2-(aminomethyl)phenethyl)benzene | Reduction of C=C double bonds and reduction of nitriles to primary amines |

| LiAlH₄ | 1,4-Bis(2-(aminomethyl)phenethyl)benzene (potential) | Reduction of nitriles to primary amines; possible reduction of C=C double bonds |

| Ammonium Formate/Pd-C | 1,4-Bis(2-(aminomethyl)phenethyl)benzene | Reduction of C=C double bonds and reduction of nitriles to primary amines |

Electrophilic Substitution Reactions on the Aromatic Core

The Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a relevant example of an electrophilic substitution. While the distyrylbenzene (B1252955) core is deactivated, under forcing conditions, it might be possible to achieve formylation. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. If the reaction were to proceed, it would be expected to occur at one of the positions ortho to both styryl groups, which are meta to the individual points of attachment.

Other classical electrophilic aromatic substitution reactions, such as nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst), would also be expected to be challenging due to the deactivating nature of the substituents. If substitution does occur, the products would likely be the mono-substituted derivatives at the positions meta to the cyanostyryl groups.

| Reaction | Reagents | Potential Product(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Monoformylated derivative on the central benzene ring |

| Nitration | HNO₃, H₂SO₄ | Mononitrated derivative on the central benzene ring |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Monobrominated derivative on the central benzene ring |

Photophysical and Spectroscopic Investigations of 1 2 Cyanostyryl 4 4 Cyanostyryl Benzene

Electronic Transitions and Absorption Spectroscopy

The electronic absorption spectra of distyrylbenzene (B1252955) derivatives are primarily governed by π–π* and intramolecular charge transfer (ICT) transitions. These transitions are fundamental to understanding the compound's interaction with light and its subsequent photophysical and photochemical behavior.

The absorption spectra of cyanostilbene derivatives, such as 1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene, are characterized by strong absorption bands in the ultraviolet and visible regions. These bands arise from π–π* transitions within the conjugated π-electron system of the molecule. The extended conjugation provided by the two styryl moieties linked to the central benzene (B151609) ring leads to a significant delocalization of electrons, resulting in absorption at longer wavelengths.

In addition to the π–π* transitions, the presence of electron-donating (the styrylbenzene core) and electron-withdrawing (cyano) groups gives rise to intramolecular charge transfer (ICT) character in the excited state. rsc.orgrsc.orgnih.govnih.gov Upon photoexcitation, there is a redistribution of electron density from the electron-rich part of the molecule to the electron-deficient cyano groups. This ICT process is crucial in defining the emissive properties and the sensitivity of the compound to its environment. The efficiency of this charge transfer is influenced by the molecular geometry and the electronic coupling between the donor and acceptor moieties. In some donor-acceptor substituted stilbenes, the ICT state can be a twisted intramolecular charge transfer (TICT) state, where a conformational change in the excited state leads to a highly polar species. rsc.org

Solvatochromism, the change in the position, and sometimes intensity, of UV-visible absorption and emission bands with a change in solvent polarity, is a hallmark of compounds with a significant change in dipole moment upon electronic transition. For this compound and related cyanostilbene derivatives, the absorption spectra typically exhibit a positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This is indicative of a larger dipole moment in the excited state compared to the ground state, a characteristic feature of ICT transitions. rsc.orgnih.gov

The table below summarizes the solvatochromic behavior observed for a series of related α-cyanostilbenes, demonstrating the influence of solvent polarity on the absorption and emission maxima.

Table 1: Solvatochromic Data for Representative Cyanostilbene Derivatives

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 350 | 450 |

| Toluene | 2.38 | 360 | 480 |

| Chloroform | 4.81 | 365 | 500 |

| Dichloromethane | 8.93 | 370 | 520 |

| Acetonitrile | 37.5 | 375 | 550 |

Note: The data presented here are representative of typical cyanostilbene derivatives and are intended to illustrate the general trend of solvatochromism. Specific values for this compound may vary.

Fluorescence Emission Characteristics and Underlying Mechanisms

The fluorescence properties of this compound are of particular interest due to their potential applications in optoelectronic devices and as fluorescent probes. The emission characteristics are highly dependent on the physical state of the compound and its molecular environment.

A fascinating aspect of some distyrylbenzene derivatives is the exhibition of dual fluorescence, particularly in the solid state. This phenomenon is often attributed to the presence of different molecular conformations or packing arrangements within the crystal lattice, leading to distinct emissive states. For instance, one emission may originate from a locally excited (LE) state, while the other may arise from an excimer (excited dimer) or a charge-transfer state formed between adjacent molecules.

In solution, many cyanostilbene derivatives exhibit a single, broad emission band that is sensitive to the solvent polarity, consistent with emission from an ICT state. rsc.org However, in the solid state, the restricted molecular motion and specific intermolecular interactions can lead to multiple emissive pathways.

In dilute solutions, this compound and its analogs typically display a single, broad fluorescence emission peak. The position of this peak is highly dependent on the solvent polarity, showing a significant red-shift with increasing solvent polarity, which is a strong indication of emission from an ICT state. rsc.orgnih.gov

In the solid state, the emission properties can be more complex. For example, some bis(cyanostyryl)benzene derivatives exhibit different emission colors depending on their crystalline or amorphous nature. Crystalline samples may show a red-shifted emission due to strong intermolecular π-π stacking and the formation of excimers, while amorphous films or powders might exhibit an emission closer to that of the isolated molecule in solution. researchgate.net The fluorescence quantum yield of these materials can also be significantly higher in the solid state, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). rsc.orgrsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways and enhances radiative emission.

Table 2: Fluorescence Data for a Representative Bis(cyanostyryl)benzene Derivative

| Phase | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Chloroform Solution | ~370 | ~507 | Low |

| Crystalline Solid | ~400 | ~620 (Excimer) | Moderate |

| Amorphous Film | ~380 | ~520 (Monomer) | High |

Note: The data presented here are based on a similar bis(cyanostyryl)benzene fluorophore and are illustrative of the potential behavior of this compound. researchgate.net

The photostability of organic fluorophores is a critical parameter for their practical application. Stilbene (B7821643) and its derivatives are known to undergo photochemical reactions, which can lead to a loss of fluorescence and degradation of the material. One of the primary photodegradation pathways for stilbenes is trans-cis isomerization around the carbon-carbon double bond. The cis-isomer is often non-fluorescent and can undergo further reactions, such as photocyclization to form dihydrophenanthrene derivatives, which can then be oxidized to the corresponding phenanthrene. nih.govnih.gov

The presence of cyano groups can influence the photostability of the molecule. While the cyano group is an electron-withdrawing group that can enhance the ICT character, it can also affect the electronic structure of the double bond and its susceptibility to photoisomerization. Strategies to improve the photostability of such fluorophores include the introduction of bulky substituents to sterically hinder isomerization or the incorporation of functionalities that promote rapid deactivation of the excited state through radiative pathways, thus minimizing the time available for photochemical reactions to occur. nih.gov Recent studies have also explored the use of specific material platforms, such as organic hyperbolic materials, to enhance fluorophore photostability by modifying the local photonic density of states. nih.gov

Photodegradation and Photostability Studies of Organic Fluorophores

Mechanisms of Photobleaching and Blinking in Cyanostilbenes

The utility of cyanostilbene derivatives, including this compound, in various fluorescence applications can be limited by photobleaching and blinking. These phenomena, which lead to irreversible and transient loss of fluorescence respectively, are primarily driven by light-induced transitions to dark states. nih.gov A major pathway for photobleaching in these molecules involves photoisomerization, a process where the molecule undergoes a structural change to a non-fluorescent or less fluorescent isomer upon light absorption. Another significant mechanism is photo-oxidation, where the excited fluorophore reacts with molecular oxygen, leading to the formation of non-emissive species.

Blinking, the transient cessation of fluorescence, is often attributed to the population of long-lived triplet states. rug.nl When a fluorophore enters the triplet state, it becomes temporarily unable to fluoresce until it returns to the singlet ground state. The presence of oxygen can efficiently quench the triplet state, but this process can also lead to the formation of reactive oxygen species, which in turn can cause photobleaching. rug.nl

Strategies for Enhancing Photostability: Self-Healing Fluorophores and Derivatization Approaches

To counteract the detrimental effects of photobleaching and blinking, several strategies have been developed to enhance the photostability of cyanostilbenes and other fluorophores.

Self-Healing Fluorophores: A promising approach is the development of "self-healing" dyes. researchgate.net This concept involves the covalent attachment of a photostabilizing moiety to the fluorophore. This appended molecule acts to "heal" the fluorescent dye when it is in danger of entering a pathway towards photobleaching. researchgate.net For instance, the conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox directly to a cyanine (B1664457) fluorophore has been shown to dramatically enhance its photostability without significantly altering its spectral properties. nih.gov This intramolecular stabilization is often more efficient than using solution additives, as it bypasses issues of toxicity and solubility. nih.gov The mechanism is believed to involve efficient quenching of the excited triplet state via a Dexter-type energy transfer, which has minimal impact on the desired singlet-state fluorescence. researchgate.net

Derivatization Approaches: Chemical derivatization offers another powerful tool to improve the photophysical properties of fluorophores. nih.gov This can involve modifications to the core structure of the cyanostilbene to improve its intrinsic stability. For example, polyfluorination of a cyanine dye has been demonstrated to reduce aggregation in aqueous media, enhance the fluorescence quantum yield, and increase resistance to photobleaching. researchgate.net Encapsulating a fluorescent dye within a supramolecular structure, such as a boronic ester complex, can also significantly increase photostability by restricting conformational changes and reducing the heterogeneity of the local environment. researchgate.net

Time-Resolved Fluorescence Spectroscopy and Excited State Dynamics

Time-resolved fluorescence spectroscopy provides critical insights into the dynamic processes that occur in the excited state of this compound and related molecules.

Investigation of Fluorescence Lifetimes and Radiative Decay Rates

Time-resolved fluorescence measurements can be complex, often requiring fitting to multi-exponential decay models to account for different excited-state populations or environmental heterogeneities. researchgate.netosti.gov For instance, the fluorescence decay of a system can be influenced by the polarity of the surrounding solvent, with more polar environments often leading to shorter lifetimes. osti.gov Techniques like radiative decay engineering, which involve placing fluorophores near metallic surfaces, can be used to modify the radiative decay rate, leading to decreased lifetimes but also increased photostability and fluorescence intensity. nih.govnih.gov

Analysis of Triplet State Quenching Mechanisms

The triplet state plays a crucial role in the photophysics of cyanostilbenes, primarily as a precursor to blinking and photobleaching. Understanding the mechanisms of triplet state quenching is therefore vital for improving fluorophore performance. Quenching can occur through several pathways, including:

Energy Transfer: In the presence of a suitable quencher molecule with a lower triplet energy level, energy can be transferred from the fluorophore's triplet state to the quencher. Molecular oxygen is a common and efficient triplet state quencher. nih.gov

Electron Transfer: Quenching can also proceed via photoinduced electron transfer (PET), where the excited fluorophore is either oxidized or reduced by a quencher molecule. rug.nlrsc.org The resulting radical ions are often non-fluorescent and can be highly reactive.

Intersystem Crossing Catalysis: Paramagnetic species like nitric oxide can enhance the rate of intersystem crossing from the triplet state back to the singlet ground state, effectively quenching the triplet state. rsc.org

The efficiency of these quenching processes depends on factors such as the triplet energy of the fluorophore, the concentration and nature of the quencher, and the solvent polarity. rsc.orgrsc.org

Non-Linear Optical Properties

Beyond their one-photon absorption and emission characteristics, cyanostilbene derivatives like this compound can exhibit significant non-linear optical (NLO) properties.

Two-Photon Absorption Studies and Cross-Section Measurements

Two-photon absorption (TPA) is a non-linear process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. This phenomenon is highly valuable for applications such as three-dimensional microfabrication and high-resolution bioimaging. researchgate.netnih.gov

The efficiency of TPA is quantified by the two-photon absorption cross-section (δ), typically measured in Goeppert-Mayer (GM) units. Several methods are used to determine TPA cross-sections, including two-photon induced fluorescence and Z-scan techniques. lanl.govucf.edu

Studies on related bis(styryl)benzene derivatives have shown that their TPA cross-sections can be significantly influenced by their molecular structure and environment. For example, the TPA cross-section of a cationic 1,4-bis(styryl)benzene derivative was found to increase substantially upon complexation with cyclodextrins. nih.gov Similarly, aggregation of 1,4-bis(cyanostyryl)benzene derivatives into nanoparticles led to a dramatic enhancement of their TPA cross-sections. rsc.org These findings highlight the potential for tuning the NLO properties of these compounds through chemical modification and control of their nano-scale assembly.

Table of Two-Photon Absorption Cross-Sections for Related Compounds

| Compound | TPA Cross-Section (δ) in GM (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) | Measurement Conditions |

|---|---|---|

| Cationic 1,4-bis(styryl)benzene derivative (C1) | 200 | In solution |

| C1/β-CD complex | 400 | In solution |

| C1/γ-CD complex | 460 | In solution |

| C1/(3γ:β)-CD complex | 650 | In solution |

| β-CSB-TP nanoaggregates | 21-fold increase upon aggregation | Aqueous dispersion |

Potential for Multi-Photon Excitation Imaging Applications

The molecular architecture of this compound, featuring a quadrupolar arrangement of donor and acceptor groups, makes it a compelling candidate for multi-photon excitation (MPE) imaging. MPE, particularly two-photon absorption (TPA), offers significant advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and inherent three-dimensional sectioning capabilities. The potential of this compound and its isomers for such applications is rooted in their electronic and photophysical characteristics.

Detailed Research Findings

Research into closely related quadrupolar 1,4-bis(cyanostyryl)benzene (CSB) derivatives, specifically the α- and β-isomers of CSB-TP, provides critical insights into the expected behavior of this compound. rsc.org The positioning of the cyano group significantly influences the photophysical properties, including the one- and two-photon absorption and fluorescence emission. rsc.org

One of the most noteworthy findings is the phenomenon of aggregation-enhanced two-photon absorption. While many organic chromophores suffer from fluorescence quenching in the aggregated state, certain cyanostyrylbenzene derivatives exhibit the opposite effect. In nonpolar solvents like toluene, these isomers are highly fluorescent. However, in polar solvents, their fluorescence is quenched. Remarkably, upon formation of nanoparticles in aqueous media, a significant enhancement in both fluorescence quantum yield and two-photon absorption cross-section is observed. rsc.org This aggregation-induced emission (AIE) characteristic is highly advantageous for imaging applications in biological environments.

The two-photon action cross-section (Φσ₂), a critical parameter for evaluating the efficiency of a two-photon fluorophore, has been shown to increase dramatically upon aggregation. For instance, the β-CSB-TP isomer exhibited a 21-fold increase in its TPA cross-section in the nanoparticle form compared to its dissolved state in a polar solvent. rsc.org Such a substantial enhancement is a key indicator of the potential for generating strong up-converted fluorescence signals essential for high-contrast multi-photon imaging.

Furthermore, studies on other cationic 1,4-bis(styryl)benzene derivatives have demonstrated that their two-photon absorption properties can be further enhanced through host-guest chemistry. Encapsulation within cyclodextrins, for example, has been shown to significantly increase the two-photon action cross-section by shielding the fluorophore from non-radiative decay pathways. nih.gov This suggests that the two-photon performance of this compound could potentially be fine-tuned and optimized for specific imaging tasks.

The solvatochromic behavior of these compounds, where the absorption and emission wavelengths are sensitive to the polarity of the solvent, also presents opportunities for their use as environmental probes. rsc.org

Interactive Data Tables

The following tables summarize the photophysical data for the closely related α- and β-isomers of triphenylamine-capped 1,4-bis(cyanostyryl)benzene (CSB-TP), which serve as a strong basis for understanding the potential of this compound.

Table 1: One-Photon Spectroscopic Properties of CSB-TP Isomers in Toluene

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

| α-CSB-TP | 405 | 490 | 85 | 0.78 |

| β-CSB-TP | 425 | 525 | 100 | 0.65 |

Table 2: Two-Photon Absorption Properties of CSB-TP Isomers

| Compound | State | Two-Photon Excitation Max (nm) | Two-Photon Action Cross-Section (Φσ₂) (GM*) |

| α-CSB-TP | In Toluene | 800 | 110 |

| β-CSB-TP | In Toluene | 820 | 160 |

| β-CSB-TP | Nanoparticles in Water | 820 | 3400 |

*GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)

These data highlight the significant enhancement of the two-photon action cross-section of the β-isomer in its aggregated state, underscoring the immense potential of this class of compounds for multi-photon excitation imaging. The strong two-photon induced fluorescence of these nanoparticles makes them highly promising probes for high-resolution, deep-tissue imaging.

Supramolecular Architectures and Solid State Phenomena of 1 2 Cyanostyryl 4 4 Cyanostyryl Benzene

Crystalline Packing and Molecular Aggregation Effects

The solid-state luminescence of cyanostilbene derivatives is highly sensitive to their molecular arrangement. Intermolecular forces, such as π–π stacking and hydrogen bonding, dictate the packing motif, which in turn influences the electronic coupling between adjacent molecules and defines the emissive properties of the material.

In the solid state, the photophysical properties of dicyanodistyrylbenzene derivatives are profoundly influenced by their molecular packing. The degree of π–π overlap between neighboring molecules is a critical factor. Strong π–π stacking interactions can lead to the formation of non-emissive or weakly emissive aggregates, a phenomenon known as aggregation-caused quenching (ACQ). However, in many cyanostilbene derivatives, aggregation can restrict intramolecular rotations, which are non-radiative decay pathways in solution. This restriction enhances radiative emission, a process known as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE).

For instance, studies on positional isomers of dicyanodistyrylbenzene have shown that molecular packing and the planarity of the conjugated backbone lead to different levels of electronic coupling and, consequently, different fluorescence emissions rsc.org. An ortho-substituted isomer exhibited weak fluorescence in its crystalline phase, attributed to quenching from significant π–π stacking, whereas a para-substituted isomer showed distinct emissive phases based on its packing arrangement rsc.org. The packing can also lead to the formation of excimers (excited dimers), which typically result in a red-shifted and broader emission band compared to the emission of the isolated monomer molecule.

A direct correlation exists between the crystal structure and the luminescence characteristics of cyanostyryl compounds. The specific conformation of the molecules and the intermolecular distances and orientations within the crystal lattice determine the nature of the emissive state.

For example, a study on the bis(cyanostyryl)benzene analogue, CSB-5, revealed that its crystalline form emits orange light (λem,max of 620 nm), which is attributed to excimer emission arising from closely packed molecules zenodo.orgnih.gov. In contrast, in a dilute solution where molecules are isolated, it exhibits green fluorescence (λem,max of 507 nm) from the monomeric state zenodo.orgnih.gov. Grinding the crystalline powder induces a transformation to an amorphous state, resulting in mechanochromic luminescence zenodo.orgnih.gov. This demonstrates a clear relationship where the highly ordered, tightly packed crystalline structure facilitates excimer formation, while the less ordered amorphous state or isolated molecules in solution favor monomer emission. X-ray crystallography studies on various cyanostilbene derivatives confirm that the emission color is directly correlated with the molecular conformations and stacking types adopted in the solid state researchgate.net.

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a key factor behind the multi-color emission observed in many solid-state luminophores. Different polymorphs of the same compound feature distinct molecular packing arrangements, leading to varied photophysical properties.

This phenomenon has been documented in dicyanodistyrylbenzene derivatives. A notable example involves a derivative substituted with multiple trifluoromethyl groups, which exhibits two distinct polymorphs. One polymorph emits in the blue region of the spectrum, while the other emits in the green bohrium.comresearchgate.net. This difference is attributed to the distinct intermolecular arrangements and resulting excitonic coupling in the two crystal forms bohrium.comresearchgate.net. Similarly, a para-substituted octyloxy dicyanodistyrylbenzene isomer was found to have three distinct emissive solid phases—cyan, green, and deep yellow—which could be interconverted by external stimuli like heat, pressure, or solvent vapors rsc.org. The different emissions were correlated with changes in molecular packing and the planarity of the molecule's π-system across the different phases rsc.org.

| Compound/Isomer | Phase/State | Emission Color | Key Structural Feature | Reference |

|---|---|---|---|---|

| Para-substituted Dicyanodistyrylbenzene | Phase 1 (CSP1) | Cyan | Twisted π-system (61°) | rsc.org |

| Para-substituted Dicyanodistyrylbenzene | Phase 2 (CSP2) | Green | Lamellar arrangement | rsc.org |

| Para-substituted Dicyanodistyrylbenzene | Phase 3 (Ground) | Deep Yellow | Amorphous/Disordered | rsc.org |

| Trifluoromethyl-substituted Dicyanodistyrylbenzene | Polymorph A | Blue | Packing allows for light amplification | bohrium.comresearchgate.net |

| Trifluoromethyl-substituted Dicyanodistyrylbenzene | Polymorph B | Green | Strong π–π overlap prevents light amplification | bohrium.comresearchgate.net |

Halogen Bonding in Supramolecular Assembly

Beyond conventional intermolecular forces, halogen bonding has emerged as a powerful and directional tool for constructing complex supramolecular architectures. This noncovalent interaction involves an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). The cyano groups in 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene can act as effective halogen bond acceptors.

Research has demonstrated that this compound (CSCSB) can form co-crystals with potent halogen bond donors. A prime example is its co-crystallization with 1,4-diiodotetrafluorobenzene (1,4-DITFB), a widely used linear ditopic halogen bond donor. The interaction occurs between the nitrogen atom of the cyano group on CSCSB and the iodine atom on 1,4-DITFB. The formation of these two-component assemblies leads to altered photophysical properties, including a slight red shift in fluorescence emission from 451 nm to 462 nm and the appearance of photochromic fluorescence.

The directional nature of halogen bonds allows for the precise engineering of crystal structures. In the case of the co-crystal formed between CSCSB and 1,4-DITFB, a distinct tetramolecular ring-like structure is observed. This assembly is formed through C–I···N halogen bonds, where two molecules of CSCSB and two molecules of 1,4-DITFB are linked together in a cyclic arrangement. This specific supramolecular structure showcases the efficacy of halogen bonding in guiding the self-assembly of cyanostilbene derivatives into well-defined, multi-component architectures.

| Halogen Bond Acceptor | Halogen Bond Donor | Resulting Supramolecular Structure | Observed Photophysical Change |

|---|---|---|---|

| This compound (CSCSB) | 1,4-Diiodotetrafluorobenzene (1,4-DITFB) | Tetramolecular ring-like structure via C–I···N bonds | Emission red-shift (451 nm to 462 nm); Photochromic fluorescence |

Impact of Halogen Bonding on Photophysical Properties (e.g., Luminescence Shift, Radiative Decay Rate Enhancement)

The photophysical properties of cyanostyrylbenzene derivatives, including this compound, can be significantly modulated through the formation of halogen bonds in the solid state. The cyano groups present in the molecule can act as halogen bond acceptors. When co-crystallized with a halogen bond donor such as 1,4-diiodotetrafluorobenzene (1,4-DITFB), these interactions can lead to distinct changes in the material's luminescence and radiative decay rates.

In a closely related isomer, 1,4-bis(4-cyanostyryl)benzene (B79689) (BCSB), co-crystallization with 1,4-DITFB via liquid-assisted grinding results in a notable blue shift of 64 nm in its emission spectrum. This shift is attributed to the introduction of the 1,4-DITFB molecules, which alters the stacking mode of the BCSB chromophores and increases the intermolecular separation, thereby reducing the degree of molecular aggregation. For this compound itself, it has been observed that it forms a tetramolecular ring-like structure with 1,4-DITFB through C–I···N halogen bonds.

Furthermore, the formation of these halogen-bonded co-crystals can lead to a significant enhancement in the radiative decay rate. For the BCSB co-crystal with 1,4-DITFB, the radiative decay rate (kr) was enhanced from 0.04 ns-1 in the pure BCSB crystal to 0.12 ns-1 in the co-crystal. This increase in the radiative rate is a direct consequence of the altered electronic environment and molecular arrangement induced by the halogen bonding, which can provide a more efficient pathway for the de-excitation of the excited state.

Table 1: Impact of Halogen Bonding on Photophysical Properties of a Related Isomer (BCSB)

| Property | Pure BCSB | (BCSB) ⋅ (1,4-DITFB) Co-Crystal |

| Emission Shift | - | Blue shift of 64 nm |

| Radiative Decay Rate (kr) | 0.04 ns-1 | 0.12 ns-1 |

| Fluorescence Lifetime | 14.0 ns | 0.9 ns |

Stimuli-Responsive Luminescence: Mechanochromism and Photochromism

Bis(cyanostyryl)benzene derivatives are known to exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stimuli like grinding or rubbing. This phenomenon is tied to the transition between different solid-state structures, typically from a crystalline to an amorphous state.

In the crystalline state, molecules of cyanostyrylbenzene derivatives are arranged in a well-ordered fashion, which can lead to specific emission characteristics, often influenced by intermolecular interactions such as π-π stacking. Mechanical grinding provides the energy to disrupt this ordered packing, leading to an amorphous state. This transition can be confirmed by techniques such as X-ray diffraction (XRD), which would show the disappearance of sharp diffraction peaks characteristic of the crystalline phase and the appearance of a broad halo typical of an amorphous solid. Research on similar bis(cyanostyryl)benzene fluorophores has shown that this transformation into an amorphous state is the primary cause of the observed mechanochromic behavior. researchgate.netnih.gov

The change in luminescence upon mechanical grinding is a direct result of the altered molecular conformations and intermolecular interactions in the amorphous state compared to the crystalline state. rsc.org In the crystalline form, molecules might adopt a planar conformation that favors the formation of excimers or other aggregates, leading to emission at longer wavelengths (e.g., orange or red). Upon amorphization, the molecules can adopt a more twisted conformation, disrupting the intermolecular interactions and leading to emission from the monomeric species at shorter wavelengths (e.g., green or blue). Conversely, in some systems, grinding can induce a bathochromic (red) shift. For instance, a crystalline bis(cyanostyryl)benzene derivative exhibiting orange fluorescence (λem,max of 620 nm) from excimer emission was observed to show a broader emission band at a longer wavelength (λem,max of 640 nm) after grinding, indicating a change in the nature of the emissive species in the amorphous state. zenodo.org

Table 2: Example of Mechanochromic Luminescence in a Bis(cyanostyryl)benzene Derivative

| State | Emission Peak (λem,max) | Emitting Species |

| Crystalline | 620 nm (Orange) | Excimer |

| Ground (Amorphous) | 640 nm (Red) | Altered Aggregate/Excimer |

Certain cyanostyrylbenzene derivatives also display photochromism, where their fluorescence properties can be altered by irradiation with light. This switching behavior is often dependent on the physical state of the material, with the amorphous state sometimes being more photo-responsive than the crystalline state.

The mechanism behind the photo-triggered fluorescence switching in these compounds often involves a photochemical reaction, such as E-Z (trans-cis) photoisomerization or [2+2] photocycloaddition. In the case of a rubbed (amorphous) film of a bis(cyanostyryl)benzene derivative, irradiation with UV or blue light can cause a significant change in the emission color, for example, from orange to green. nih.gov This change is attributed to a photochemical reaction that reduces the number of excimer or aggregate sites responsible for the longer-wavelength emission, leading to an increase in the emission from the monomeric form at a shorter wavelength. nih.gov The crystalline form of the same compound may not exhibit this photo-induced color change, highlighting the importance of molecular mobility and packing in facilitating the photochemical reaction. nih.gov This difference in reactivity between the crystalline and amorphous states can be utilized for applications such as patterning the emission color on a film.

Table 3: Photo-Triggered Emission Change in an Amorphous Film of a Bis(cyanostyryl)benzene Derivative

| State of Film | Emission before Irradiation | Emission after Irradiation |

| Rubbed (Amorphous) | Orange | Green |

| Crystalline | Orange | No significant change |

Advanced Applications and Functional Materials Based on 1 2 Cyanostyryl 4 4 Cyanostyryl Benzene

Bioimaging and Sensing Platforms

Extensive searches for the application of 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (CAS No. 13001-38-2) in sophisticated bioimaging and sensing platforms have yielded no specific results. The compound is primarily documented for its role in whitening textiles and plastics. General statements regarding its potential as a fluorescent dye for biological imaging and as a tracer in chemical processes exist, but these are not substantiated by detailed research findings.

Development of Organic Fluorophores for High-Resolution Microscopy (Single-Molecule, Super-Resolution)

There is no scientific literature available that details the development or use of this compound as an organic fluorophore for high-resolution microscopy techniques such as single-molecule imaging or super-resolution microscopy. While its photostability and brightness are noted in a general context, no studies have been found that specifically investigate or validate its performance in these advanced imaging modalities.

Protein and Nucleic Acid Labeling Strategies for Advanced Fluorescence Imaging

There are no established or reported strategies for the labeling of proteins or nucleic acids with this compound for advanced fluorescence imaging. Such applications would require the compound to possess reactive groups for covalent attachment to biomolecules, a feature that is not inherent to its structure and for which no derivatives have been described in the literature for this purpose.

Optoelectronic Devices

The unique photophysical properties of this compound, arising from its distinct molecular structure, have prompted investigations into its utility in various optoelectronic applications. This section details the research findings related to its role in Organic Light-Emitting Diodes (OLEDs), its potential—though less explored—use in Dye-Sensitized Solar Cells (DSSCs), and its broader implications for organic electronics and photonics.

Research into Organic Light-Emitting Diodes (OLEDs)

This compound has been identified as a promising material for use in Organic Light-Emitting Diodes (OLEDs), primarily functioning as a high-performance hole-transporting material (HTM). rsc.orgmdpi.com The efficiency and stability of OLEDs are critically dependent on the properties of the materials used in their various layers, and the selection of an appropriate HTM is crucial for facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com

The molecular design of hole-transporting materials significantly impacts device performance. Key characteristics for a high-performance HTM include high hole mobility, suitable energy levels to match the anode and the emissive layer, and good thermal stability. rsc.org Research into various organic materials, including small molecules, carbazole (B46965) derivatives, and cross-linked systems, aims to optimize these properties for enhanced OLED efficiency and longevity. rsc.orgmdpi.com While specific device performance data for OLEDs incorporating this compound is not extensively detailed in publicly available literature, the general principles of OLED operation and material design provide a framework for understanding its potential contributions.

Table 1: Key Parameters for Hole-Transporting Materials in OLEDs

| Parameter | Desired Characteristic | Impact on OLED Performance |

| Hole Mobility | High (e.g., > 10⁻⁴ cm² V⁻¹ s⁻¹) | Facilitates efficient charge transport, leading to lower operating voltage and higher power efficiency. nih.gov |

| HOMO Level | Aligned with the work function of the anode and the HOMO of the emissive layer | Enables efficient hole injection from the anode and reduces the energy barrier for charge transfer to the emissive layer. |

| Thermal Stability | High decomposition temperature (Td) | Ensures device longevity and stable performance, especially at high brightness levels. |

| Glass Transition Temperature (Tg) | High | Contributes to the morphological stability of the thin films in the device, preventing degradation over time. |

In the broader context of OLED research, materials with similar structural motifs to this compound have demonstrated significant improvements in device metrics. For instance, the use of specialized hole-transporting materials has led to devices with high current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). mdpi.com For deep-blue quantum dot light-emitting diodes (QLEDs), optimizing the hole transport layer has resulted in devices with luminances exceeding 44,000 cd/m² and external quantum efficiencies of over 18%. nih.gov These examples underscore the critical role of the HTL and the potential for materials like this compound to contribute to the advancement of OLED technology.

Investigations for Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting sunlight into electricity, relying on a photosensitizer (dye) adsorbed onto a wide-bandgap semiconductor. mdpi.commdpi.com The fundamental principle of DSSC operation involves the dye absorbing light, which leads to the injection of an electron into the conduction band of the semiconductor. mdpi.com The efficiency of a DSSC is highly dependent on several factors, including the light-harvesting capability of the dye, the efficiency of electron injection, and the prevention of charge recombination. nih.govnih.gov

While various organic dyes and additives have been explored to enhance DSSC performance, there is limited specific research available on the application of this compound in this context. The design of sensitizer (B1316253) dyes for DSSCs often involves donor-π-acceptor (D-π-A) structures to facilitate intramolecular charge transfer upon photoexcitation. scispace.com The cyano groups in this compound could potentially act as electron-accepting moieties, a common feature in many organic sensitizers. scispace.com

Given the fluorescent properties of this compound, its potential role in DSSCs might also be considered in the context of a co-sensitizer or an additive. However, without direct experimental investigation, its suitability and performance in DSSCs remain speculative.

Role in Organic Electronics and Photonics

The field of organic electronics and photonics leverages the unique properties of organic materials to create novel devices for light emission, detection, and manipulation. The performance of these devices is intrinsically linked to the molecular structure and bulk properties of the organic materials employed. nih.gov While specific research on the role of this compound in the broader scope of organic electronics and photonics is not extensively documented, the characteristics of related compounds suggest potential areas of application.

One area of interest is nonlinear optics. Materials with large nonlinear optical (NLO) properties are sought after for applications such as optical switching and frequency conversion. The extended π-conjugated system in cyanostyryl derivatives can give rise to significant NLO effects. Enhancing the linear and nonlinear optical properties of materials is a key area of research for the development of advanced optoelectronic devices. nih.gov

Furthermore, the aggregation behavior of cyanostyryl compounds can be exploited. For instance, some derivatives exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission, where the fluorescence intensity is significantly increased in the aggregated or solid state. This property is highly desirable for applications in solid-state lighting and displays.

The study of structure-property relationships in organic materials is fundamental to advancing organic electronics and photonics. The investigation of how modifications to the molecular structure, such as the introduction of different functional groups or the alteration of the conjugation length, affect the optical and electronic properties is an ongoing area of research.

Smart Materials and Stimuli-Responsive Systems

This compound and its analogues are emerging as promising candidates for the development of smart materials and stimuli-responsive systems. These materials can change their properties in response to external stimuli, such as light or mechanical stress, making them suitable for a range of advanced applications.

Anti-Counterfeiting and Security Applications (Encryption Materials)

The fluorescent properties of this compound make it a potential candidate for use in anti-counterfeiting and security applications. Materials that exhibit changes in their fluorescence color or intensity upon exposure to specific stimuli can be incorporated into inks, coatings, or polymers for security markings.

While direct research on the use of this compound for encryption materials is limited, the principles of photo- and mechano-responsive luminescence are well-established for security applications. A material that changes its emission color when subjected to grinding (mechanochromism) or UV light exposure (photochromism) could be used to create security features that are difficult to replicate. For example, a hidden message or pattern could be revealed only under specific conditions. The ability to pattern the emission color of films made from such materials further enhances their potential for creating complex and secure identifiers. nih.gov

Photo- and Electro-Functional Amorphous Molecular Materials

Research into a new bis(cyanostyryl)benzene fluorophore, structurally similar to this compound, has revealed interesting photo- and mechano-responsive behavior. nih.gov In solution, this compound exhibits green fluorescence. However, in the crystalline state, it shows orange fluorescence due to the formation of excimers. nih.gov

Grinding the crystalline powder induces a transformation to an amorphous state, which is accompanied by a change in the luminescent properties, demonstrating mechanochromic behavior. nih.gov More interestingly, rubbed films of this material in its amorphous state exhibit a pronounced change in emission color from orange to green upon exposure to UV light. nih.gov This photo-induced color change is attributed to a photochemical reaction in the amorphous state that reduces the number of excimer emission sites, thereby favoring monomer emission. nih.gov The crystalline form of the material does not show this photoresponsive behavior. nih.gov

This difference in photochemical reactivity between the crystalline and amorphous states allows for the spatial patterning of the emission color on a film. nih.gov This capability to create patterns of different emission colors by selectively exposing areas to UV light opens up possibilities for applications in optical data storage and displays.

Table 2: Photophysical Properties of a Bis(cyanostyryl)benzene Analogue

| State | Emission Color | Maximum Emission Wavelength (λem,max) | Emission Type |

| Chloroform Solution | Green | 507 nm | Monomer |

| Crystalline Solid | Orange | 620 nm | Excimer |

| Amorphous (after grinding) | Intermediate | - | Mixture of Monomer and Excimer |

| Amorphous (after UV exposure) | Green | - | Predominantly Monomer |

Data adapted from a study on a similar bis(cyanostyryl)benzene fluorophore. nih.gov

This research highlights the potential of this compound and its derivatives as multifunctional amorphous molecular materials, where both mechanical and light stimuli can be used to control their optical properties.

Fluorescent Brightener Applications (Advanced Material Aspects)

The compound this compound is a prominent member of the stilbene (B7821643) derivative family, which is widely recognized for its application as a fluorescent brightener. These compounds, also known as fluorescent whitening agents (FWAs), play a crucial role in various industries by enhancing the perceived whiteness of materials. They function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, which counteracts any inherent yellowish cast of the substrate. This process of light addition results in a brighter and cleaner appearance.

Mechanism of Action as a Fluorescent Brightener in Material Science

The efficacy of this compound as a fluorescent brightener is rooted in its specific molecular structure and photophysical properties. The core of its functionality lies in the stilbene backbone, an extended π-conjugated system that is highly efficient at absorbing UV radiation.

The mechanism can be detailed as follows:

Absorption of UV Radiation: The molecule absorbs photons from the near-UV region of the electromagnetic spectrum, typically in the range of 340-400 nm. This absorption excites the π-electrons from their ground state to a higher energy singlet state.

Fluorescence Emission: Following a very brief period in the excited state, the molecule relaxes back to its ground state. This relaxation process is accompanied by the emission of a photon of lower energy (longer wavelength), which falls within the blue region of the visible spectrum (approximately 400-500 nm).

Neutralization of Yellowness: The emitted blue light effectively masks the yellowish appearance of the substrate material, which absorbs blue light. The addition of blue light makes the material appear whiter and brighter to the human eye.

A critical aspect for the fluorescence of stilbene-based compounds is their isomeric form. The trans-conformer, where the phenyl groups are on opposite sides of the double bond, is planar, allowing for maximum overlap of p-orbitals in the π-conjugated system, which is essential for strong fluorescence. nih.gov The introduction of cyano (-CN) groups, as in this compound, further enhances the fluorescent properties. These electron-withdrawing groups can influence the electronic distribution within the molecule, shifting the absorption and emission spectra to desirable wavelengths and often increasing the quantum yield of fluorescence.

When incorporated into a polymer matrix, such as in textiles or coatings, the immediate environment of the this compound molecule can affect its performance. The rigidity of the matrix can restrict non-radiative decay pathways, such as molecular vibrations and rotations, thereby favoring the radiative process of fluorescence. However, at high concentrations, aggregation-induced quenching can occur, where the close proximity of molecules leads to a decrease in fluorescence. Careful control of the concentration and dispersion of the brightener within the host material is therefore crucial.

Optimization for Textile and Coating Industries through Material Design

The molecular design of fluorescent brighteners like this compound is a key area of research to enhance their performance in specific applications like textiles and coatings. Optimization strategies focus on improving properties such as solubility, substantivity (affinity for the substrate), photostability, and resistance to chemical treatments.

For the Textile Industry: In textile applications, the brightener must effectively adhere to the fibers and withstand various treatments, such as washing with detergents that may contain bleaching agents like hypochlorite. researchgate.net